molecular formula C28H30O11 B8209599 Aranciamycin

Aranciamycin

Cat. No.: B8209599
M. Wt: 542.5 g/mol
InChI Key: KHCCFHRHXSWAMU-LMIDJTKLSA-N
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Description

The compound “Aranciamycin” is a complex organic molecule characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracene structure, followed by the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Tetracene Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Functional Group Introduction: Hydroxyl, methoxy, and methyl groups can be introduced through selective reactions such as hydroxylation, methylation, and methoxylation.

    Chiral Center Formation: The stereochemistry of the molecule can be controlled using chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Aranciamycin: Similar in structure but may differ in the position or type of functional groups.

    Tetracene Derivatives: Compounds with a tetracene core but different substituents.

    Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S,3S,4R)-4-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-ethyl-2,5,7-trihydroxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O11/c1-5-14-24(39-27-25(37-4)23(34)19(30)10(2)38-27)18-13(26(35)28(14,3)36)9-12-17(22(18)33)21(32)16-11(20(12)31)7-6-8-15(16)29/h6-10,14,19,23-25,27,29-30,33-34,36H,5H2,1-4H3/t10-,14-,19+,23+,24+,25-,27+,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCCFHRHXSWAMU-LMIDJTKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2=C(C3=C(C=C2C(=O)C1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5C(C(C(C(O5)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C2=C(C3=C(C=C2C(=O)[C@@]1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O11
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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